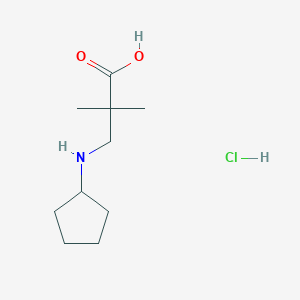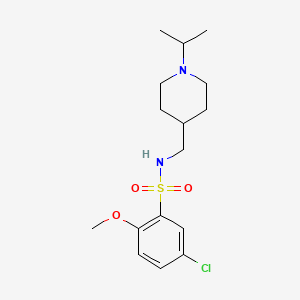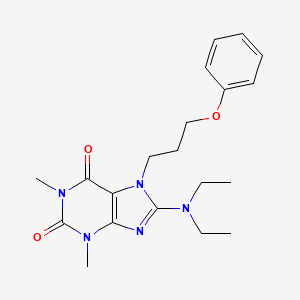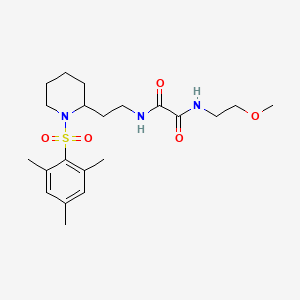
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid, also known as MTOC, is a synthetic compound that has gained significant interest in scientific research due to its unique chemical properties. MTOC is a chiral molecule and is commonly used as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood. However, it is believed that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may act as a nucleophile in certain chemical reactions due to the presence of the oxolane ring and the trifluoromethyl group. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may interact with specific enzymes or proteins, leading to changes in their activity or function.
Biochemical and Physiological Effects:
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can inhibit the growth of cancer cells and reduce the replication of certain viruses. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to modulate the activity of specific enzymes and proteins involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid in lab experiments is its high enantiomeric purity, which is essential for the synthesis of chiral compounds. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. However, the synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be challenging and requires specialized equipment and expertise. Furthermore, the exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid. One area of research is the development of new synthetic methods for the production of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its metabolites in biological samples would be beneficial for future research.
Métodos De Síntesis
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid involves the reaction of (S)-(-)-2-chloropropionic acid with trifluoroacetaldehyde in the presence of a base to form a chiral intermediate. This intermediate is then subjected to a series of reactions to yield (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. It has been used in the synthesis of potent antiviral and anticancer agents, as well as in the development of novel materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)/t3-,4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWIGSGACEMJZ-YUPRTTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)


![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)